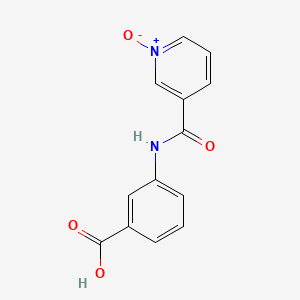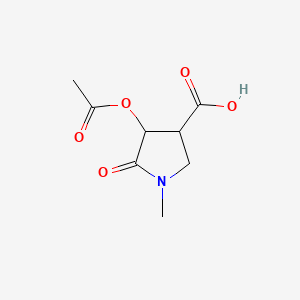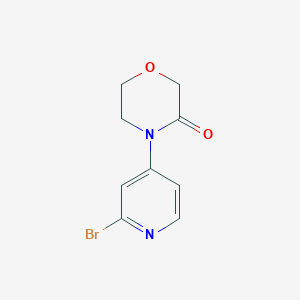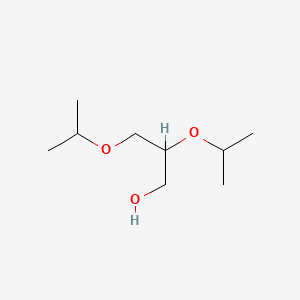
6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-S-(4-Chlorophenyl)-6-thio-inosine 2’,3’,5’-Triacetate is a synthetic compound that belongs to the class of nucleoside analogs It is characterized by the presence of a 4-chlorophenyl group attached to the sulfur atom at the 6th position of the inosine moiety, and acetyl groups at the 2’, 3’, and 5’ positions of the ribose sugar
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-S-(4-Chlorophenyl)-6-thio-inosine 2’,3’,5’-Triacetate typically involves multiple steps:
Starting Material: The synthesis begins with inosine, a naturally occurring nucleoside.
Thioether Formation: The 6-hydroxy group of inosine is converted to a thiol group, which is then reacted with 4-chlorophenyl halide to form the 6-S-(4-chlorophenyl) derivative.
Acetylation: The hydroxyl groups at the 2’, 3’, and 5’ positions of the ribose sugar are acetylated using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This could include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as column chromatography and recrystallization.
化学反应分析
Types of Reactions
6-S-(4-Chlorophenyl)-6-thio-inosine 2’,3’,5’-Triacetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The 4-chlorophenyl group can be reduced to a phenyl group.
Substitution: The acetyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 6-S-phenyl-6-thio-inosine 2’,3’,5’-Triacetate.
Substitution: Formation of derivatives with different functional groups at the 2’, 3’, and 5’ positions.
科学研究应用
6-S-(4-Chlorophenyl)-6-thio-inosine 2’,3’,5’-Triacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential effects on nucleic acid metabolism and enzyme inhibition.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Used in the development of novel pharmaceuticals and biochemical assays.
作用机制
The mechanism of action of 6-S-(4-Chlorophenyl)-6-thio-inosine 2’,3’,5’-Triacetate involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The compound may also inhibit enzymes involved in nucleoside metabolism, leading to disruption of cellular processes. The 4-chlorophenyl group and thioether linkage contribute to its unique biochemical properties.
相似化合物的比较
Similar Compounds
6-S-Phenyl-6-thio-inosine 2’,3’,5’-Triacetate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
6-S-(4-Methylphenyl)-6-thio-inosine 2’,3’,5’-Triacetate: Contains a methyl group instead of a chlorine atom, leading to different steric and electronic effects.
Uniqueness
6-S-(4-Chlorophenyl)-6-thio-inosine 2’,3’,5’-Triacetate is unique due to the presence of the 4-chlorophenyl group, which can enhance its binding affinity to certain enzymes and nucleic acids. This structural feature may also influence its pharmacokinetic properties, making it a valuable compound for drug development and biochemical research.
属性
分子式 |
C22H21ClN4O7S |
|---|---|
分子量 |
520.9 g/mol |
IUPAC 名称 |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[6-(4-chlorophenyl)sulfanylpurin-9-yl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C22H21ClN4O7S/c1-11(28)31-8-16-18(32-12(2)29)19(33-13(3)30)22(34-16)27-10-26-17-20(27)24-9-25-21(17)35-15-6-4-14(23)5-7-15/h4-7,9-10,16,18-19,22H,8H2,1-3H3/t16-,18-,19-,22-/m1/s1 |
InChI 键 |
MNQVBJXSFGEHPO-WGQQHEPDSA-N |
手性 SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=CN=C3SC4=CC=C(C=C4)Cl)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3SC4=CC=C(C=C4)Cl)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzenesulfonic acid, 2-chloro-5-[[4-(phenylamino)phenyl]azo]-](/img/structure/B13940077.png)
![Methyl 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13940090.png)










